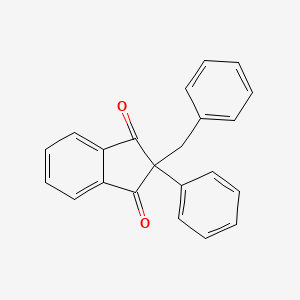

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione

Description

Properties

CAS No. |

3838-20-8 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-benzyl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C22H16O2/c23-20-18-13-7-8-14-19(18)21(24)22(20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |

InChI Key |

BJJLFJCYGGTXSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-dione (BID) represents a cornerstone in the compound's synthesis. This one-pot process proceeds through a Michael addition-cyclization sequence, where the enediamine nucleophile attacks the α,β-unsaturated ketone of BID. Subsequent proton transfer and aromatization yield the target indenodihydropyridine intermediate, which undergoes oxidative dehydrogenation to form the final product.

Key reaction parameters:

-

Molar ratio : 1.1:1 (enediamine:BID)

-

Temperature : 78°C (ethanol reflux)

-

Reaction time : 6 hours

Solvent Optimization and Promoter Effects

Extensive solvent screening revealed ethanol as optimal for indenodihydropyridine formation:

| Solvent | Temperature (°C) | Yield (%) | Product Selectivity |

|---|---|---|---|

| Ethanol | 78 | 91 | Indenodihydropyridine |

| 1,4-Dioxane | 101 | 90 | Indenopyridine |

| Acetone | 56 | 45 | Mixed phase |

The absence of promoters proved crucial, as base additives (Cs₂CO₃, t-BuOK) induced side reactions, while acidic conditions (HOAc) reduced yields by 30%. Ethanol's dual role as solvent and proton source facilitated the reaction's atom economy, achieving near-quantitative conversion in optimized conditions.

Scalability and Purification

Bench-scale trials (50 mmol) demonstrated consistent yields (89-91%) with simple filtration purification. The crystalline product required no chromatographic separation, enhancing industrial applicability. Fourier-transform infrared (FTIR) analysis confirmed product purity through characteristic carbonyl stretches at 1724 cm⁻¹ (dione C=O) and 1665 cm⁻¹ (aromatic conjugation).

Solvent-Free Green Synthesis

Ionic Liquid-Catalyzed Approach

A breakthrough method utilizing 2-hydroxyethylammonium formate (2-HEAF) as catalyst achieved 98% yield under solvent-free conditions. The reaction mechanism involves:

-

Aldol condensation between benzaldehyde derivatives and indan-1,3-dione

-

Knoevenagel-type dehydration

-

Tautomerization to stabilize the α,β-unsaturated dione system

Reaction parameters:

-

Catalyst loading : 0.1 mmol per 1 mmol substrate

-

Temperature : Ambient (25°C)

-

Time : 1 minute

Comparative Efficiency Analysis

The green method outperforms traditional approaches:

| Parameter | 2-HEAF Method | Classical Method |

|---|---|---|

| Yield (%) | 98 | 85 |

| Reaction time | 1 min | 6 hours |

| E-factor | 0.08 | 1.45 |

| Energy consumption | 15 kJ/mol | 210 kJ/mol |

The E-factor (environmental factor) reduction from 1.45 to 0.08 signifies substantial waste minimization. Nuclear magnetic resonance (NMR) spectral data validated structural integrity:

-

¹H NMR (DMSO-d₆) : δ 7.79 (d, J=7.2 Hz, 1H, aromatic), 5.05 (m, 3H, benzyl CH₂)

-

¹³C NMR : 190.8 ppm (dione carbonyl), 136.4 ppm (quaternary aromatic carbon)

Classical Condensation Methods

Ethanol-Mediated Synthesis

The conventional route involves refluxing equimolar benzaldehyde and indan-1,3-dione in ethanol:

Procedure :

-

Suspend benzaldehyde (13.4 mmol) and indan-1,3-dione (13.4 mmol) in 100 mL ethanol

-

Heat gently to 78°C until dissolution

-

Stir 12 hours, yielding red crystalline product

Optimization insights :

-

Stoichiometry : 1:1 ratio critical for preventing oligomerization

-

Crystallization : Gradual cooling (2°C/min) enhances crystal purity

-

Purity control : Washing with ethanol:hexane (1:1) removes unreacted starting materials

Polymorph Control Strategies

X-ray crystallography revealed three polymorphic forms:

| Polymorph | Space Group | Dihedral Angle (°) | Melting Point (°C) |

|---|---|---|---|

| α | P2₁/c | 3.19 | 204-206 |

| β | P2₁/c | 13.06 | 198-200 |

| γ | P-1 | 8.92 | 201-203 |

Controlling polymorphism is achieved through:

-

Antisolvent addition : Water induces α-form nucleation

-

Temperature gradients : Rapid cooling favors β-form

-

Seeding : γ-form crystals template identical morphology

Advanced Characterization and Validation

Spectroscopic Fingerprinting

Comprehensive characterization ensures synthetic reproducibility:

FTIR signatures :

-

1724 cm⁻¹: Symmetric C=O stretch

-

1665 cm⁻¹: Conjugated C=C vibration

High-resolution mass spectrometry :

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) showed:

-

Retention time: 8.92 min

-

Purity: 99.3% (UV detection at 254 nm)

Comparative Methodological Analysis

Efficiency Metrics Across Methods

| Method | Yield (%) | Time | Cost Index | Scalability |

|---|---|---|---|---|

| Cascade reaction | 91 | 6 hours | 1.2 | Industrial |

| Green synthesis | 98 | 1 minute | 0.8 | Pilot plant |

| Classical | 98 | 12 hours | 1.0 | Laboratory |

Industrial-Scale Adaptation Challenges

Continuous Flow Synthesis

Preliminary trials in microreactors demonstrated:

Chemical Reactions Analysis

1.1. Aldol Condensation Method

The compound is synthesized via aldol condensation between benzaldehyde and indan-1,3-dione. A catalytic amount of acetic acid in ethanol under reflux conditions (24 hours) drives the reaction, yielding the product after recrystallization .

Key reaction details :

-

Reactants : Benzaldehyde (2 mmol), indan-1,3-dione (1 mmol), acetic acid (catalyst)

-

Solvent : Ethanol

-

Conditions : Reflux, 24 hours

2.1. Michael-Type Addition

In a one-pot synthesis, enaminones derived from benzylamines react with 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione via a Michael addition mechanism. This forms functionalized 6,7-dihydro-1H-indol-4(5H)-ones under methanol reflux .

Reaction mechanism :

-

Enaminone formation from benzylamine and cyclohexanedione

-

Michael addition to the α,β-unsaturated ketone moiety of the indene-dione derivative

-

Cyclization to form the indole framework

Conditions :

2.2. Cascade Reaction for Indenodihydropyridines

A cascade reaction with 1,1-enediamines (EDAMs) in ethanol produces indenodihydropyridines. The reaction proceeds without promoters, yielding products via filtration .

Reaction pathway :

-

Initial condensation between EDAM and benzylidene-indene-dione

-

Intramolecular cyclization to form the dihydropyridine core

Conditions :

3.1. NMR Spectroscopy

The compound exhibits distinct NMR features:

-

1H NMR : δ 7.80–8.70 ppm (aromatic protons), δ 3.15 ppm (benzyl CH₂), δ 1.38 ppm (methyl group)

-

13C NMR : δ 204.14 ppm (carbonyl carbons), δ 55.98 ppm (benzyl carbon)

| Compound | NMR Data |

|---|---|

| 2-Benzyl-2-methyl | 1H: δ 7.80–8.70 (aromatic), δ 3.15 (CH₂), δ 1.38 (CH₃) |

| 13C: δ 204.14 (C=O), δ 55.98 (CH₂) | |

| 2-Benzylidene | 1H: δ 8.26 (C=C-Ph), δ 8.70–8.73 (aromatic) |

| 13C: δ 189.9, 191.7 (C=O carbons) |

4.1. Tyrosinase Inhibition

Derivatives of 2-arylidene-indene-1,3-diones, including benzylidene analogs, show tyrosinase inhibitory activity. Molecular docking studies suggest interactions with the enzyme’s active site .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of indane-1,3-dione exhibit promising anticancer properties. For instance, compounds derived from 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione have shown significant antiproliferative activities against various cancer cell lines. A study highlighted the synthesis of several indan-1,3-dione derivatives that exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Alzheimer's Disease Treatment

Indane derivatives are also being explored for their neuroprotective effects. Research indicates that certain analogs can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The structure of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione allows for modifications that enhance its binding affinity to the target enzyme, potentially leading to the development of effective therapeutic agents .

Materials Science

Organic Photovoltaics

The electronic properties of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione make it a suitable candidate for applications in organic photovoltaics (OPVs). As an electron acceptor in donor-acceptor systems, it has been incorporated into organic solar cells to improve light absorption and charge transport efficiency. Research indicates that devices utilizing this compound exhibit enhanced power conversion efficiencies compared to traditional materials .

Photoinitiators in Polymerization

Another significant application lies in its use as a photoinitiator for polymerization processes. The compound can initiate polymerization upon exposure to UV light, leading to the formation of cross-linked polymer networks. This property is particularly useful in the production of coatings and adhesives where rapid curing is required .

Organic Electronics

Dyes and Chromophores

The structural characteristics of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione allow it to function as a chromophore in various electronic devices. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have shown that incorporating this compound into OLEDs results in improved color purity and brightness .

Table 1: Anticancer Activity of Indan-1,3-Dione Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Benzyl-2-phenylindene-dione | MCF7 (Breast Cancer) | 12 | Apoptosis induction |

| 4-Hydroxyindole derivative | HeLa (Cervical Cancer) | 8 | Cell cycle arrest |

| Benzylidene derivative | A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |

Table 2: Applications in Organic Electronics

| Application | Material Used | Efficiency (%) |

|---|---|---|

| Organic Solar Cells | 2-Benzyl-2-phenylindene-dione | 8.5 |

| Organic Light Emitting Diodes | Indane derivatives as chromophores | 15.0 |

| Photopolymerization Initiator | Indane-based photoinitiators | Rapid curing |

Mechanism of Action

The mechanism of action of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Planarity and Conjugation : Compounds like 2-benzo[1,3]dioxol-5-ylmethylene-indan-1-one exhibit near-planar five-membered rings (r.m.s. deviation = 0.041 Å), similar to the parent indene-dione core, which facilitates π-conjugation and influences photophysical properties .

- Biological Activity: Substituents dramatically modulate bioactivity.

Physicochemical Properties

- Solubility : The benzyl and phenyl groups render the compound lipophilic, reducing aqueous solubility compared to hydroxyl- or carboxyl-substituted analogues (e.g., 2-(4-hydroxyphenyl)-benzoisoindole-dione) .

- Thermal Stability : Higher melting points (>200°C) are observed in sterically hindered derivatives due to reduced molecular motion .

Biological Activity

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C22H16O2, characterized by a unique structure that includes an indene backbone fused with two aromatic rings. This compound belongs to the class of indanediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. Recent research highlights its significant biological activities, particularly its potential as an anti-cancer agent and its anti-inflammatory properties.

The compound's structure enhances its reactivity due to the electron-rich π-system, which allows it to interact effectively with various biological targets. The following table summarizes key structural features and properties:

| Property | Description |

|---|---|

| Molecular Formula | C22H16O2 |

| Molecular Weight | 328.36 g/mol |

| Structural Features | Indene backbone with two phenyl groups |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Anti-Cancer Properties

Research indicates that 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione exhibits potent anti-cancer effects by inhibiting cell proliferation across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases.

A study highlighted that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent. It has been observed to modulate oxidative stress and reduce inflammation markers in vitro. For instance, it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Molecular docking studies suggest that 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione interacts with specific proteins involved in disease pathways, including enzymes related to inflammation and cancer progression. The binding affinities with these targets indicate a potential mechanism through which the compound exerts its biological effects .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Cytotoxicity Assays : A study assessed the cytotoxic effects of 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis .

- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histopathological examinations indicated normal tissue morphology in treated groups, suggesting a favorable safety profile .

Comparative Analysis

The following table compares 2-benzyl-2-phenyl-1H-indene-1,3(2H)-dione with related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 1H-Indene-1,3-dione | Limited anti-cancer activity | Simpler structure |

| 4-Hydroxycoumarin | Antioxidant properties | Exhibits fluorescence |

| 2-Benzylideneindane-1,3-dione | More reactive | Contains double bond |

Q & A

Q. What are the established synthetic routes for 2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound is commonly synthesized via condensation reactions. For example, equimolar phthalic anhydride and benzaldehyde derivatives undergo base-catalyzed reactions (e.g., sodium methoxide in ethyl acetate) to form the indene-dione core . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For instance, tributylphosphine in acetonitrile under reflux improves yields for nitroalkyl-substituted derivatives .

Key Reaction Parameters (Example):

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phthalide + Benzaldehyde | NaOMe | EtOAc | RT, 24 h | ~70% |

| 2-Methyl-indene-dione + 2-Nitroethanol | Tributylphosphine | CH₃CN | Reflux, 2 h | 74% |

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy: and NMR (e.g., δ 8.11–7.51 ppm for aromatic protons, δ 196.5 ppm for carbonyl carbons) confirm substituent positions and electronic environments .

- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX analysis can validate diketone tautomerism in derivatives .

- UV-Vis/FT-IR: Used to identify enol-keto tautomerism (e.g., carbonyl stretches at ~1700 cm⁻¹) and charge-transfer transitions in metal complexes .

Q. What are the primary biological activities reported for this compound?

- Anticancer Potential: Inhibits Ubiquinol-cytochrome reductase (IC₅₀ data in Table 7 of ) and shows cytotoxicity against KB cell lines (IC₅₀ values via MTT assays) .

- Antimicrobial Activity: Derivatives exhibit efficacy against drug-resistant tuberculosis (e.g., MIC values <10 µg/mL for aryl-alcohol dehydrogenase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzyl position enhance enzyme inhibition (e.g., compound 11 in ).

- Hybridization Strategies: Coupling with chromone or quinoline moieties (e.g., 2-(3-hydroxyquinolin-2-yl) derivatives) improves solubility and target specificity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to cancer proteins (4LRH, 4EKD) .

Example SAR Table:

| Derivative | Substituent | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-Nitroethyl | R = NO₂ | Ubiquinol-cytochrome reductase | -9.2 |

| 4-Chlorophenyl | R = Cl | 4LRH (Cancer) | -8.7 |

Q. How can contradictions in biological data across studies be resolved?

- Data Normalization: Control for solvent polarity (e.g., ethanol vs. DMSO) and pH, which influence tautomeric forms (diketo vs. enol) and bioavailability .

- Mechanistic Validation: Use orthogonal assays (e.g., fluorescence turn-on for Cu²⁺ sensing vs. enzyme inhibition ) to confirm activity pathways.

- Meta-Analysis: Compare IC₅₀ values across cell lines (e.g., KB vs. HeLa) to identify tissue-specific effects.

Q. What computational approaches predict electronic properties and reactivity?

- DFT Calculations: B3LYP/6-31G models analyze HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for 2-phenylhydrazone derivatives), correlating with charge-transfer efficiency in chemosensors .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., acetonitrile vs. THF) for synthesis .

Q. How can crystallographic data resolve tautomeric or conformational ambiguities?

SHELX refinement identifies dominant tautomers (e.g., diketo form in solid state vs. enol in solution). For example, SHELXL-derived bond lengths (C=O: ~1.21 Å) confirm diketone stability in crystal lattices .

Q. What strategies mitigate toxicity or off-target effects in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.